molecular formula C18H25N B14253639 1-Naphthalenamine, N,N-dibutyl- CAS No. 204126-63-6

1-Naphthalenamine, N,N-dibutyl-

Cat. No.: B14253639
CAS No.: 204126-63-6
M. Wt: 255.4 g/mol
InChI Key: MZAAHJYILRAGET-UHFFFAOYSA-N
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Description

1-Naphthalenamine, N,N-dibutyl- is an organic compound with the molecular formula C18H25N. It is also known as N,N-dibutylnaphthalen-1-amine. This compound is part of the naphthylamine family, which is characterized by the presence of an amine group attached to a naphthalene ring. It is primarily used in industrial applications and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthalenamine, N,N-dibutyl- can be synthesized through various methods. One common synthetic route involves the alkylation of 1-naphthylamine with butyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, followed by the addition of butyl halides to form the desired product .

Industrial Production Methods

In industrial settings, the production of 1-Naphthalenamine, N,N-dibutyl- often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenamine, N,N-dibutyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Naphthalenamine, N,N-dibutyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalenamine, N,N-dibutyl- involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthalenamine, N,N-dibutyl- is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules. The presence of butyl groups can also affect its physical properties, making it suitable for specific industrial applications .

Properties

CAS No.

204126-63-6

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

N,N-dibutylnaphthalen-1-amine

InChI

InChI=1S/C18H25N/c1-3-5-14-19(15-6-4-2)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3

InChI Key

MZAAHJYILRAGET-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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